Evofosfamide, formerly known as TH-302, is a hypoxia-activated prodrug classified as a 2-nitroimidazole compound. [, , ] It plays a crucial role in scientific research as a tool for studying tumor hypoxia, developing targeted cancer therapies, and investigating mechanisms of drug resistance. [, , ] Evofosfamide is designed to exploit the unique characteristic of hypoxic tumor microenvironments, which are often resistant to conventional treatments like chemotherapy and radiotherapy. [, , , ]
Patient Stratification: Future research should focus on refining patient stratification strategies using validated biomarkers like POR expression and hypoxia imaging to identify individuals most likely to benefit from evofosfamide therapy. [, , , , , ]
Optimal Treatment Schedules: Investigating optimal treatment schedules and combinations of evofosfamide with other anticancer agents, including chemotherapy, radiotherapy, and immunotherapy, is crucial to enhance its efficacy and manage resistance. [, , , , , , , , , ]
Overcoming Resistance: Further research is needed to understand and overcome mechanisms of resistance to evofosfamide, potentially through combination therapies or development of novel hypoxia-targeted agents. [, ]
Expanding Clinical Applications: Evaluating evofosfamide's efficacy in a wider range of cancer types, particularly those with high hypoxic burdens, is essential to expand its clinical applications. [, , , ]
Evofosfamide, also known as TH-302, is a novel compound currently under investigation for its potential in cancer therapy. It is classified as a hypoxia-activated prodrug, which means it is designed to become active specifically in low-oxygen environments typical of many solid tumors. This selectivity allows it to target cancer cells while minimizing damage to normal tissues. Evofosfamide is particularly notable for its ability to release a cytotoxic agent, bromo-isophosphoramide mustard, upon activation in hypoxic conditions, making it a promising candidate for treating various tumor types, including pancreatic and soft tissue sarcomas .
Evofosfamide can be synthesized through a multi-step process that involves several chemical transformations. The synthesis typically includes the following key steps:
The synthesis method allows for the efficient production of Evofosfamide, which has been optimized to ensure high yields and purity suitable for clinical applications.
Evofosfamide's molecular structure is characterized by its unique composition as a 2-nitroimidazole derivative. The essential features include:
The structural characteristics are fundamental to its mechanism of action and therapeutic effectiveness .
Evofosfamide undergoes specific chemical reactions that are crucial for its activation:
These reactions highlight the compound's design as a targeted therapy that exploits the unique microenvironment of tumors.
The mechanism of action of Evofosfamide involves several key processes:
This targeted mechanism allows Evofosfamide to selectively kill tumor cells while sparing normal cells in well-oxygenated tissues.
Evofosfamide exhibits several notable physical and chemical properties:
These properties are significant for formulation development and clinical use .
Evofosfamide is primarily being investigated for its applications in oncology:
Evofosfamide (TH-302) exemplifies a rational drug design strategy targeting tumor hypoxia. Its molecular architecture comprises two functionally distinct moieties linked by a phosphoramidate bond: a 2-nitroimidazole hypoxia sensor and the brominated isophosphoramide mustard (Br-IPM) cytotoxin [4] [10]. The 2-nitroimidazole group serves as the critical hypoxia-sensing unit. Its highly electron-deficient nature facilitates facile one-electron reduction by cellular reductases, initiating the activation cascade. This reduction potential is finely tuned; the nitro group's electron affinity is sufficient for bioreduction yet maintains prodrug stability under normoxic conditions [9] [10].
The linker connecting the 2-nitroimidazole to Br-IPM is strategically designed for hypoxia-selective fragmentation. It is a phosphoramidate group, chosen for its stability in circulation but susceptibility to cleavage following nitroimidazole reduction. Crucially, replacing chlorine atoms in classical alkylators (like ifosfamide mustard) with bromine in Br-IPM enhances the cytotoxin's potency approximately 10-fold. Bromine's superior leaving group ability facilitates more efficient DNA alkylation upon release [4] [7] [10]. This integrated structure ensures evofosfamide remains inert in oxygenated tissues but becomes a potent DNA-damaging agent specifically within the hypoxic tumor microenvironment.
The activation of evofosfamide is fundamentally dependent on enzymatic one-electron reduction, primarily mediated by ubiquitous cellular reductases prevalent in tumor cells. While the specific reductase(s) most critical in vivo remain under investigation, the process is initiated by enzymes such as NADPH:cytochrome P450 oxidoreductase (POR), nitric oxide synthases (NOS), and other flavoproteins capable of single-electron transfer [9]. Under severe hypoxia (< 0.5% O₂), these reductases donate a single electron to the electron-deficient 2-nitroimidazole moiety, generating a highly reactive nitro radical anion intermediate [9] [10].
The expression and activity levels of these activating reductases significantly influence tumor sensitivity to evofosfamide. For instance, studies using head and neck squamous cell carcinoma (HNSCC) models demonstrated that cell lines and xenografts with low expression of cytochrome P450 oxidoreductase (POR), such as UT-SCC-14, exhibit marked resistance to evofosfamide. Conversely, models like lung adenocarcinoma A549, expressing higher POR levels, show greater sensitivity both in vitro and in vivo [8]. This highlights POR as a potential predictive biomarker for evofosfamide response. Broader genomic screens (CRISPR knockout, shRNA) have implicated additional genes involved in mitochondrial electron transfer (e.g., SLX4IP, YME1L1) and DNA damage response (e.g., SLFN11) in modulating sensitivity, suggesting a complex network of activators and modifiers [9].
The fate of the unstable nitro radical anion is exquisitely sensitive to local oxygen concentration, dictating the prodrug's hypoxia selectivity:
Table 1: Hypoxia Cytotoxicity Ratio (HCR) of Evofosfamide in Selected Cancer Cell Lines
Cell Line | Cancer Type | IC₅₀ (Hypoxia) (μmol/L) | IC₅₀ (Normoxia) (μmol/L) | HCR (Normoxia/Hypoxia) | Source |
---|---|---|---|---|---|
HNE-1 | Nasopharyngeal Carcinoma | 0.31 ± 0.07 | > 100 | > 322 | [1] |
CNE-2 | Nasopharyngeal Carcinoma | 8.33 ± 0.75 | > 100 | > 12 | [1] |
HONE-1 | Nasopharyngeal Carcinoma | 7.62 ± 0.67 | > 100 | > 13 | [1] |
H460 | Non-Small Cell Lung Cancer | ~0.4* | ~50* | ~125 | [7] [9] |
MIA Paca-2 | Pancreatic Ductal Adenocarcinoma | Low* | High* | High* | [2] |
Su.86.86 | Pancreatic Ductal Adenocarcinoma | Resistant* | Resistant* | Low* | [2] |
*Specific values not always provided in text; based on reported sensitivity/resistance patterns.
Table 2: Key Steps in Evofosfamide Activation and Oxygen Dependency
Step | Key Species | Oxygen Status | Outcome | Consequence |
---|---|---|---|---|
Initial Reduction | Evofosfamide (Prodrug) | Normoxia/Hypoxia | Nitro Radical Anion formed by cellular reductases (e.g., POR) | Activation pathway initiated |
Radical Anion Fate - Normoxia | Nitro Radical Anion + O₂ | Present | Rapid oxidation → Regenerated Prodrug + Superoxide (O₂⁻•) | Prodrug Stability; Cytoprotection |
Radical Anion Fate - Hypoxia | Nitro Radical Anion | Absent | Further reduction → Nitroso, Hydroxylamine, Amine Intermediates | Linker Fragmentation Initiated |
Fragmentation | Reduced Intermediates | Hypoxia | Phosphoramidate bond cleavage → Br-IPM + Inert 2-Aminoimidazole byproduct | Cytotoxin Release |
Cytotoxin Action | Br-IPM (Active Alkylator) | Hypoxia/Normoxia | Formation of DNA interstrand crosslinks via Aziridinium ions | DNA Damage, Cell Cycle Arrest, Apoptosis |
Upon its hypoxia-selective release, the activated metabolite bromo-isophosphoramide mustard (Br-IPM) exerts its potent cytotoxic effect primarily through DNA interstrand crosslinking (ICL). Like other nitrogen mustards, Br-IPM undergoes spontaneous activation in aqueous solution, forming highly reactive aziridinium ions [4] [9]. These strained, three-membered ring cations are strong electrophiles that readily attack nucleophilic sites on DNA, primarily the N7 position of guanine residues in opposite DNA strands. This results in the formation of covalent bridges between the two strands, creating interstrand crosslinks [1] [9].
DNA interstrand crosslinks are exceptionally cytotoxic lesions because they physically prevent DNA strand separation, a process essential for DNA replication and transcription. The persistence of these lesions triggers a complex DNA damage response (DDR), characterized by the phosphorylation of histone H2AX (γH2AX), a sensitive marker of DNA double-strand breaks often generated during the processing or attempted repair of ICLs [1] [6]. Cells respond by activating cell cycle checkpoints, predominantly arresting in the G2/M phase to allow time for repair. However, if the damage is extensive and irreparable, this initiates mitochondrial apoptosis. Key apoptotic markers upregulated following evofosfamide treatment under hypoxia include caspases-3, -8, and -9, and poly (ADP-ribose) polymerase (PARP) cleavage [1] [9]. Studies using repair-deficient Chinese Hamster Ovary (CHO) cells demonstrated that sensitivity to evofosfamide/Br-IPM is significantly increased in cells deficient in homologous recombination (HR) repair pathways, confirming that unrepaired DNA crosslinks are central to its cytotoxicity [9]. Furthermore, evofosfamide treatment under hypoxia leads to downregulation of D-type cyclins and CDK4/6, and upregulation of CDK inhibitors p21 and p27, contributing to G1 arrest and suppression of survival signaling [9].
A significant advantage of evofosfamide's design is its potential for a bystander effect, extending cytotoxicity beyond the severely hypoxic cells where activation occurs to adjacent, better-oxygenated tumor regions. This effect is attributed to two primary mechanisms:
Table 3: Mechanisms of Evofosfamide's Bystander Effect
Mechanism | Key Process | Evidence | Therapeutic Implication |
---|---|---|---|
Metabolite Diffusion | Diffusion of reactive aziridinium ions from hypoxic site of activation. | γH2AX spread from hypoxic core to periphery in spheroids/tumors [9]; Enhanced killing in 3D models vs monolayers [9]. | Kills moderately hypoxic/oxic cells near severe hypoxia; Expands effective treatment volume. |
Tumor Reoxygenation | Killing of oxygen-consuming hypoxic cells reduces overall tumor oxygen demand. | EPRI shows increased pO₂ post-treatment; Perfusion (Ktrans) may decrease or stay stable [2]. | Improves tumor oxygenation; Sensitizes residual tumor to oxygen-dependent therapies (e.g., RT). |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1